5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Overview
Description
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a 2-chlorobenzoyl group attached to a dihydrobenzofuran ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on the information about related compounds, it can be inferred that these compounds might interact with their targets (such as sglt2) to inhibit their function . This inhibition could lead to changes in the physiological processes regulated by these targets.
Biochemical Pathways
If we consider its potential role as an sglt2 inhibitor, it could affect the glucose reabsorption pathway in the kidneys, leading to a decrease in blood glucose levels .
Result of Action
If it acts as an sglt2 inhibitor, it could lead to a reduction in blood glucose levels, which would be beneficial in the management of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoyl chloride
- 2-Chlorobenzoic acid
- 2-Amino-2’,5-dichlorobenzophenone
Uniqueness
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is unique due to its specific structure, which combines a benzofuran ring with a 2-chlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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